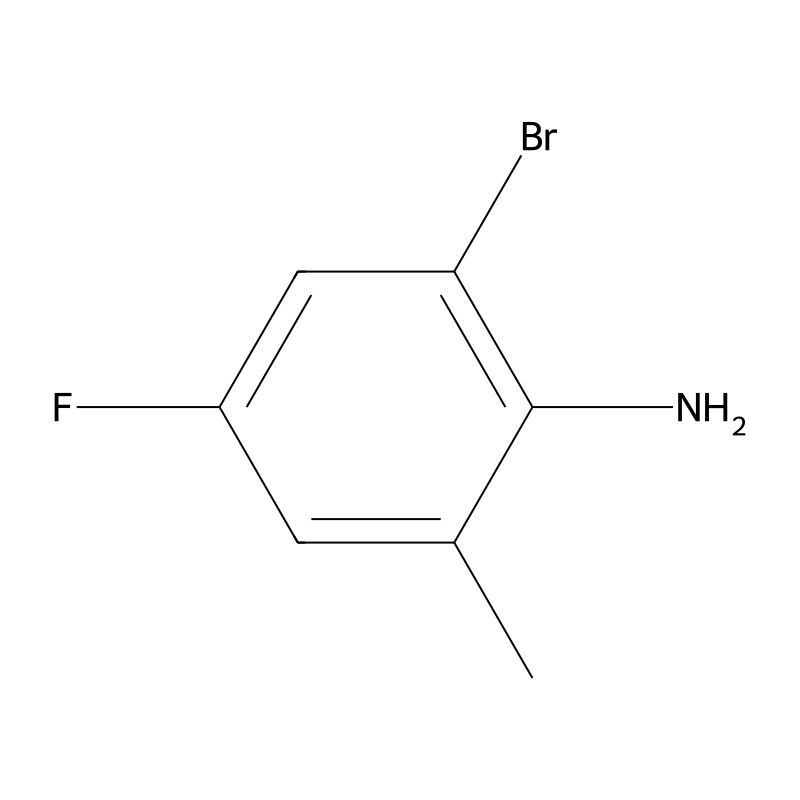2-Bromo-4-fluoro-6-methylaniline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- This compound is typically available in the form of a solid .
- It’s used as a building block in the synthesis of various chemical compounds .
2-Bromo-4-fluoro-6-methylaniline: is a chemical compound with the molecular formula C7H7BrFN It has a molecular weight of 204.04
- 2-Bromo-4-fluoro-6-methylaniline is used as a fluorinated building block . Fluorinated compounds are often used in the pharmaceutical and agrochemical industries due to their unique properties, such as increased stability and lipophilicity.
Fluorinated Building Blocks
Synthesis of MDL Compounds
2-Bromo-4-fluoro-6-methylaniline is an organic compound with the molecular formula CHBrFN and a molecular weight of 204.04 g/mol. This compound features a benzene ring with a central amine group (NH), where the hydrogen atoms are substituted by a bromine atom at the second position, a fluorine atom at the fourth position, and a methyl group at the sixth position relative to the amine group. Its structural uniqueness arises from the combination of halogen and methyl substituents, which can influence its chemical reactivity and biological properties .
- Nucleophilic Substitution Reactions: The bromine or fluorine atoms can be replaced by various nucleophiles, making it a versatile intermediate in organic synthesis.
- Oxidation and Reduction: Under specific conditions, this compound can be oxidized or reduced, leading to different derivatives that may possess unique properties.
- Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds, which are important in medicinal chemistry .
2-Bromo-4-fluoro-6-methylaniline exhibits notable biological activity. It has been utilized in studies related to enzyme interactions and as a probe in biochemical assays. Its fluorinated structure often enhances biological activity, making it useful in pharmaceuticals and agrochemicals. The compound's interaction with various enzymes and receptors suggests potential applications in drug development.
The synthesis of 2-Bromo-4-fluoro-6-methylaniline typically involves:
- Starting Material: 4-Methylaniline is commonly used as the precursor.
- Bromination and Fluorination: The synthesis involves sequential bromination and fluorination steps under controlled conditions to ensure high yield and purity.
- Industrial Production: In industrial settings, large-scale processes are optimized for efficiency, often employing specific solvents and temperature controls to maximize product yield .
Example Reaction Scheme
The general reaction scheme for synthesizing 2-Bromo-4-fluoro-6-methylaniline includes:
- Diazotization of 4-methylaniline followed by hydrolysis.
- Bromination of the resulting phenol derivative.
2-Bromo-4-fluoro-6-methylaniline has several applications across various fields:
- Pharmaceuticals: It serves as a building block in the synthesis of drug candidates.
- Agrochemicals: Utilized in the development of herbicides and pesticides due to its biological activity.
- Dyes and Pigments: Employed in producing specialty chemicals for dyes and pigments, leveraging its unique chemical properties.
Research indicates that 2-Bromo-4-fluoro-6-methylaniline interacts with various biological targets. These interactions can be influenced by environmental factors such as pH and temperature, which affect its stability and efficacy. Studies have shown that compounds with similar structures often exhibit comparable interaction profiles, making them valuable in comparative studies within medicinal chemistry.
Several compounds share structural similarities with 2-Bromo-4-fluoro-6-methylaniline. Here are some notable examples:
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| 5-Bromo-4-fluoro-2-methylaniline | 0.87 | Different substitution pattern affecting reactivity |
| 2-Bromo-6-fluoro-3-methylaniline | 0.86 | Similar halogenation but different methyl position |
| 3-Bromo-5-fluoro-2-methylaniline | 0.91 | Variation in position of substituents |
| 4-Amino-3-bromo-5-fluorobenzonitrile | 0.89 | Amino group introduces different reactivity |
| 2-Bromo-5-fluoro-4-methylaniline | 0.84 | Different halogen positioning |
Uniqueness: The unique combination of bromine, fluorine, and methyl groups in 2-Bromo-4-fluoro-6-methylaniline makes it a versatile intermediate in organic synthesis compared to its structural analogs. Its specific reactivity patterns allow for targeted modifications that are essential in developing new chemical entities for pharmaceuticals and agrochemicals .
XLogP3
GHS Hazard Statements
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








